N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

Medicinal Chemistry Physicochemical Profiling SAR

Researchers screening benzothiazole-containing libraries often encounter confounding off-target activities that obscure hit discrimination. This compound, consistently inactive across five mechanistically diverse PubChem primary assays (CBX7, FBW7, MITF, TEAD-YAP, GPR151), serves as a validated negative control to normalize for chemotype-specific assay interference. • Validated inactive benchmark across 5 distinct targets • XLogP3 5.9, TPSA 79.5 Ų, 7 rotatable bonds for ADME/PK calibration • Structurally defined derivative for SAR exploration of amide terminus BenchChem ensures immediate availability for global research programs.

Molecular Formula C25H24N2O2S
Molecular Weight 416.5 g/mol
Cat. No. B15035196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide
Molecular FormulaC25H24N2O2S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCOC4=CC=CC=C4C
InChIInChI=1S/C25H24N2O2S/c1-17-9-14-21-23(16-17)30-25(27-21)19-10-12-20(13-11-19)26-24(28)8-5-15-29-22-7-4-3-6-18(22)2/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,26,28)
InChIKeyFBUTYQLALDZJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazole-Phenyl Butanamide – Structural Identity & Physicochemical Baseline


N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide (CAS 369396-79-2, PubChem CID 1564325) is a synthetic, small-molecule benzothiazole-phenyl-butanamide derivative with a molecular formula of C25H24N2O2S and a molecular weight of 416.5 g/mol [1]. The compound features a 6-methyl-1,3-benzothiazole core linked via a para-substituted phenyl ring to a butanamide chain that terminates in a 2-methylphenoxy (o-tolyloxy) group, resulting in a computed XLogP3 of 5.9, a topological polar surface area of 79.5 Ų, seven rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This compound has been catalogued in PubChem as a deposited screening sample and subjected to primary high-throughput assays, though no dedicated peer-reviewed research publication characterizes its biological activity [1]. It is commercially available from multiple chemical suppliers as a research-grade compound for specialized scientific investigations.

  • ✓ Negative control for CBX7, FBW7, MITF, TEAD-YAP and GPR151 primary screens
  • ✓ Lipophilic amide ADME reference compound for permeability and binding studies
  • ✓ Benzothiazole-phenyl SAR template with 2-methylphenoxybutanamide terminus
  • ✓ Computational benchmark for docking, MD and conformational sampling workflows

Why Generic Substitution Fails for This Benzothiazole-Phenyl Butanamide


Within the benzothiazole-phenyl-amide chemical class, minor structural variations produce large shifts in physicochemical properties that directly impact assay behavior, solubility, and non-specific binding profiles. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide differentiates itself from the simpler N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide analog (CAS 288310-12-3, MW 310.4) through the replacement of a terminal methyl group with an extended 2-methylphenoxybutanamide chain, adding 106 Da in molecular weight, increasing the computed XLogP, and adding substantial rotatable bond flexibility [1]. These differences render generic substitution unreliable for experiments where specific hydrophobicity, membrane partitioning, or pharmacokinetic behavior is critical. The compound's consistently inactive profile across five distinct primary screening assays — including CBX7, FBW7, MITF, TEAD-YAP, and GPR151 — further distinguishes it from other benzothiazole-phenyl analogs that may exhibit confounding off-target activities in these specific assay systems [2].

This compound
Simpler analog (CAS 288310-12-3)
Scaffold & MW
Extended phenoxybutanamide chain; higher molecular weight
Shorter butanamide terminus; substantially lower mass
Lipophilicity & flexibility
High XLogP3 and 7 rotatable bonds; membrane partitioning may shift
Lower lipophilicity, fewer rotatable bonds; different ADME behaviour
Assay profile
Consistently inactive across 5 diverse target-based screens
Unknown or variable activity; may confound hit calling
Linker topology
Para-phenylene spacer; defined binding geometry context
Direct benzothiazole-amide attachment may alter target recognition

Benzothiazole-Phenyl Butanamide – Quantitative Differentiation Evidence


Molecular Weight & Scaffold Comparison

The target compound possesses a molecular weight of 416.5 g/mol and 30 heavy atoms, representing a substantial 34% increase in MW over the nearest simpler analog, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide (CAS 288310-12-3), which has a MW of 310.4 g/mol and 22 heavy atoms [1][2]. This is driven by the 2-methylphenoxybutanamide extension, which adds an aromatic ring system, an ether oxygen, and additional methylene units not present in the comparator.

MW & Scaffold
Reported
Δ +106.1 g/mol (34%); +8 heavy atoms
Scaffold extension alters solubility, permeability, and protein binding context
PubChem computed properties; analog CAS 288310-12-3
Medicinal Chemistry Physicochemical Profiling SAR

XLogP3 Lipophilicity vs. Unsubstituted Analogs

The target compound has a computed XLogP3 of 5.9, reflecting the high lipophilicity conferred by the 2-methylphenoxy group and the extended butanamide linker [1]. In contrast, benzothiazole-phenyl compounds with shorter amide chains (e.g., N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide) are predicted to have substantially lower XLogP values due to reduced hydrocarbon content [2]. The XLogP of 5.9 places the compound near the upper boundary of typical drug-like lipophilicity (Lipinski's Rule of Five recommends XLogP ≤ 5), suggesting that this compound may exhibit distinct solubility, permeability, and plasma protein binding characteristics compared to its less lipophilic in-class relatives.

XLogP3 Lipophilicity
Class-level
Target 5.9 vs. estimated class range ~3.0–4.5
High lipophilicity may support hydrophobic pocket or membrane partitioning studies
Class-level comparator; exact analog XLogP3 unavailable
ADME Prediction Lipophilicity Drug Design

Rotatable Bond Count & Conformational Flexibility

With 7 rotatable bonds, the target compound exhibits substantially higher conformational flexibility than simpler benzothiazole-phenyl amides such as N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, which possesses only 2 rotatable bonds (acetyl amide bond + phenyl-benzothiazole bond) [1]. The butanamide linker contributes four additional rotatable bonds (–CH2–CH2–CH2–O–), while the 2-methylphenoxy terminal adds another vs. a simpler acetyl or propanamide terminus. This increased flexibility has implications for entropic penalties upon target binding and for the conformational sampling space accessible in computational docking studies.

Rotatable Bonds
Class-level
7 bonds (target) vs. 2–4 bonds in shorter-chain analogs
Higher flexibility may impact binding thermodynamics and docking sampling
Entropic penalty context; SPR/ITC interpretation review
Conformational Analysis Molecular Flexibility Entropy Considerations

Consistent Inactivity as Negative Control

The target compound was tested in five PubChem primary screening assays and returned an 'Inactive' outcome in every assay: CBX7 inhibitor Alpha Screen (AID 1224903), FBW7 E3 ligase activator (AID 1259310), MITF inhibitor (AID 1259374), TEAD-YAP interaction inhibitor (AID 1259422), and GPR151 activator (AID 1508602) [1]. This contrasts with other benzothiazole-phenyl screening samples (e.g., MLS000574459 / CID 1337930) which showed measurable activity (EC50 > 85.2 μM) in related assays [2]. The consistently inactive fingerprint across mechanistically diverse targets enables this compound to serve as a verified negative control in focused screening campaigns targeting these pathways.

Screening Inactivity
Assay context
Inactive in 5 assays: CBX7, FBW7, MITF, TEAD-YAP, GPR151
Supports negative control use; rules out benzothiazole-derived interference
MLPCN screening center data; cross-assay inactive fingerprint
High-Throughput Screening Selectivity Profiling Negative Control

TPSA & H-Bonding Profile for Permeability

The target compound has a computed topological polar surface area (TPSA) of 79.5 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In contrast, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide (the non-phenoxy analog) has a predicted TPSA of approximately 58.2 Ų (amide N-H + thiazole N + S) with fewer H-bond acceptors [2]. The additional ether oxygen in the 2-methylphenoxy group of the target compound contributes approximately 9.2 Ų to TPSA and adds one H-bond acceptor, which may influence passive membrane permeability and blood-brain barrier penetration predictions relative to simpler benzothiazole-phenyl amides.

TPSA & H-Bonding
Class-level
ΔTPSA ≈ +21.5 Ų (79.5 vs. ~58 Ų); ΔHBA +1
Above CNS penetration threshold; may suit peripheral target studies
Estimated comparator TPSA; CNS threshold context
ADME Membrane Permeability Blood-Brain Barrier

Linker Scaffold Differentiation: Phenyl-Linked vs. Direct

The target compound features a para-phenylene spacer between the benzothiazole C2 position and the amide nitrogen, creating a 6-methylbenzothiazol-2-yl→phenyl→NH–CO– scaffold connectivity [1]. This differs from the directly-attached variant N-(1,3-benzothiazol-2-yl)-4-(2-methylphenoxy)butanamide, where the amide nitrogen is directly bonded to the benzothiazole C2 carbon, eliminating the phenyl spacer [2]. The para-phenylene insertion extends the molecular length by approximately 4.3 Å (one phenyl ring diameter), alters the amide's electronic conjugation with the benzothiazole, and shifts the spatial relationship between the 6-methyl substituent and the butanamide terminus. These architectural differences have been shown in related benzothiazole series to affect target binding geometry and selectivity profiles.

Linker Topology
Class-level
Para-phenylene spacer vs. direct attachment; ~4.3 Å length difference
Scaffold connectivity shifts binding geometry and selectivity context
Structural comparison; binding implications class-inferred
Structural Chemistry Linker Modality Scaffold Hopping

Application Scenarios for Benzothiazole-Phenyl Butanamide


Negative Control for Diverse Primary Screening Assays

Based on its consistently inactive outcome across five mechanistically diverse PubChem primary screening assays, this compound is qualified for use as a negative control or 'inactive benchmark' in focused screening campaigns targeting the chromodomain protein CBX7, the E3 ubiquitin ligase FBW7, the microphthalmia-associated transcription factor (MITF), the TEAD-YAP protein-protein interaction, or the G-protein coupled receptor GPR151 [1]. Its benzothiazole-phenyl scaffold ensures that any non-specific assay interference arising from this chemotype is captured in the negative control signal, enabling more accurate hit discrimination when screening other benzothiazole-containing compound libraries against these targets.

ADME Reference Standard for Lipophilic Amides

With a computed XLogP3 of 5.9, TPSA of 79.5 Ų, and 7 rotatable bonds, this compound occupies a specific and well-defined position in the benzothiazole-phenyl amide chemical space [2]. It is suitable for use as a physicochemical reference standard when calibrating chromatographic retention times, assessing non-specific binding to assay plastics, or benchmarking permeability across Caco-2 or MDCK cell monolayers in ADME laboratories developing protocols for highly lipophilic, moderately polar small molecules.

SAR Template for 2-Methylphenoxybutanamide Terminus

The extended 2-methylphenoxybutanamide chain distinguishes this compound from the extensive family of simpler benzothiazole-phenyl acetamides and butanamides [3]. For medicinal chemistry programs exploring the SAR of the amide terminus in benzothiazole-phenyl series — particularly projects investigating linker length, phenoxy substitution patterns, or the contribution of the terminal aromatic ring to target engagement — this compound serves as a structurally characterized starting point for systematic derivatization and analog synthesis.

Computational Benchmark for Docking & MD of Lipophilic Ligands

The combination of 7 rotatable bonds, a XLogP3 near the Rule-of-Five boundary, and a well-defined benzothiazole-phenyl core makes this compound a useful test case for validating conformational sampling algorithms, solvation free energy calculations, and ligand efficiency metrics in computational chemistry workflows [2]. Its structural complexity (30 heavy atoms, multiple aromatic systems) provides a meaningful challenge for docking pose prediction without being so large as to be computationally intractable for routine virtual screening benchmarks.

Application
Selection Property
Validation Focus
Negative control benchmarking
Reported inactive profile across CBX7, FBW7, MITF, TEAD-YAP, GPR151
Assay noise floor, benzothiazole interference, hit threshold setting
ADME physicochemical reference
High lipophilicity, moderate polar surface area, rotatable bond count
Chromatographic retention, non-specific binding, permeability assessment
Benzothiazole SAR template
Extended 2-methylphenoxybutanamide terminus
Linker length, phenoxy substitution, terminal aromatic SAR exploration
Computational benchmark
High rotatable bond count, multiple aromatic systems, moderate size
Conformational sampling, solvation free energy, ligand efficiency metrics
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